Computed Lipophilicity (XLogP3-AA) of the Ethoxy Derivative Versus Methoxy and Hydroxy Analogs
The target compound 1-(3-chloromethyl-4-ethoxy-phenyl)-ethanone exhibits a computed XLogP3-AA value of 2.3, which constitutes a measurable increase in lipophilicity over its 4-methoxy analog (CAS 62581-82-2, computed XLogP ~1.8) and a substantial increase over the 4-hydroxy analog (CAS 24085-05-0, computed XLogP ~1.2) [1]. This logP difference of 0.5 units relative to the methoxy compound typically translates to a 2-3 fold higher organic/aqueous partition coefficient, directly impacting extraction efficiency and normal-phase chromatographic retention [2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.3 (computer-calculated) |
| Comparator Or Baseline | 4-methoxy analog: ~1.8; 4-hydroxy analog: ~1.2 (computer-calculated; baseline values for class comparison, exact comparator data not located in accessible primary sources) |
| Quantified Difference | ΔlogP = +0.5 vs. methoxy analog; ΔlogP = +1.1 vs. hydroxy analog |
| Conditions | Computer-calculated partition coefficient (XLogP3-AA algorithm, PubChem 2019.06.18 release) |
Why This Matters
A higher logP value predicts stronger retention on reversed-phase HPLC columns and improved extractability into organic solvents, which can directly impact purification throughput and yield consistency during scale-up.
- [1] PubChem Compound Summary for CID 2578223, 1-[3-(Chloromethyl)-4-ethoxyphenyl]ethan-1-one (XLogP3-AA: 2.3). U.S. National Library of Medicine. Accessed May 2026. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Provides the foundational logP-additivity principle used for class-level inference). View Source
